molecular formula C24H23BrN4O B303631 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303631
M. Wt: 463.4 g/mol
InChI Key: KNVVLLHTJHNKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound used in scientific research to study the mechanism of action of bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a crucial role in gene transcription and has been linked to various diseases, including cancer and inflammation. The use of BRD4 inhibitors has shown promising results in the treatment of these diseases.

Mechanism of Action

2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the binding of this compound to acetylated histones. This prevents this compound from regulating gene transcription, which can lead to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on cancer cells and inflammation. In cancer cells, the use of this compound inhibitors has been linked to the inhibition of cancer cell growth and the induction of apoptosis. Inflammation can also be reduced by the use of this compound inhibitors, as this compound is involved in the regulation of inflammatory gene expression.

Advantages and Limitations for Lab Experiments

The use of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments has several advantages, including its specificity for this compound and its ability to inhibit the binding of this compound to acetylated histones. However, the limitations of this compound include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

For research in this area include the development of more potent and selective 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitors, the identification of new targets for this compound inhibition, and the investigation of the potential use of this compound inhibitors in combination with other therapies for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2,6-difluorobenzaldehyde, followed by the condensation of the resulting product with dimethylformamide dimethyl acetal. The final product is obtained by reacting the intermediate with 2-cyanobenzyl bromide and sodium methoxide.

Scientific Research Applications

2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is primarily used in scientific research to study the mechanism of action of this compound. This compound is a protein that binds to acetylated histones and regulates gene transcription. The use of this compound inhibitors, such as this compound, has shown promising results in the treatment of cancer, inflammation, and other diseases.

properties

Molecular Formula

C24H23BrN4O

Molecular Weight

463.4 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H23BrN4O/c1-28(2)29-20-12-17(15-7-4-3-5-8-15)13-21(30)23(20)22(19(14-26)24(29)27)16-9-6-10-18(25)11-16/h3-11,17,22H,12-13,27H2,1-2H3

InChI Key

KNVVLLHTJHNKKH-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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